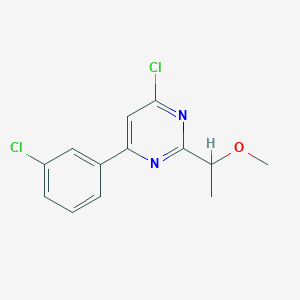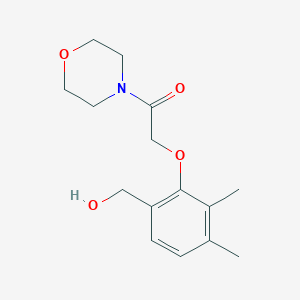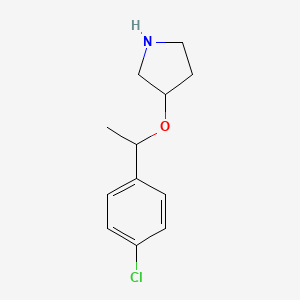
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a 3-fluoro-4-isopropoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with a suitable pyrrole derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a palladium catalyst like bis-triphenylphosphine-palladium(II) chloride in a solvent such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.
科学的研究の応用
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-isopropoxyphenylboronic acid
- (6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- 1-(3,4-Difluorobenzyl)-6-[(3-fluoro-4-isopropoxyphenyl)amino]-3-(2-hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione
Uniqueness
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC名 |
5-(3-fluoro-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)19-13-6-3-9(7-10(13)15)11-4-5-12(16-11)14(17)18/h3-8,16H,1-2H3,(H,17,18) |
InChIキー |
ZLQDCFSIZJPZGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


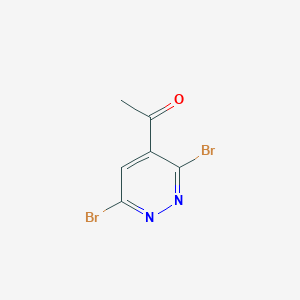
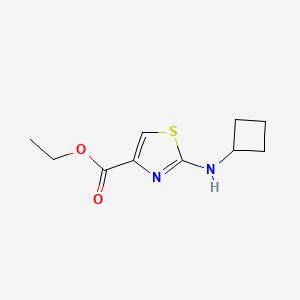
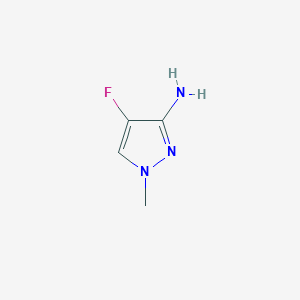
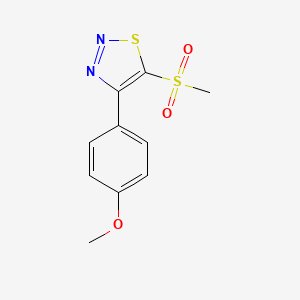
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

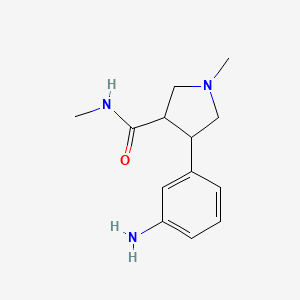
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
